An In-depth Technical Guide to the Physicochemical Properties of 3-Piperazin-1-yl-benzoic acid Dihydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 3-Piperazin-1-yl-benzoic acid Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Piperazin-1-yl-benzoic acid dihydrochloride is a piperazine-containing benzoic acid derivative of interest in medicinal chemistry and drug development. The presence of the ionizable piperazine and carboxylic acid moieties imparts specific physicochemical characteristics that are crucial for its behavior in biological systems, including solubility, permeability, and target engagement. As a dihydrochloride salt, its properties are further influenced by the counter-ions. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, offering insights into its molecular structure, stability, and analytical characterization. Due to the limited availability of experimental data for the dihydrochloride salt (CAS 1187931-15-2), this guide also incorporates data from its free base form, 3-(Piperazin-1-yl)benzoic acid (CAS 446831-28-3), and closely related analogues to provide a holistic understanding.
Chemical Identity and Molecular Structure
A thorough understanding of the chemical identity and structure of 3-Piperazin-1-yl-benzoic acid dihydrochloride is fundamental to interpreting its physicochemical properties.
| Property | Value | Source |
| Chemical Name | 3-Piperazin-1-yl-benzoic acid dihydrochloride | - |
| CAS Number | 1187931-15-2 | [1][2] |
| Molecular Formula | C₁₁H₁₆Cl₂N₂O₂ | [1] |
| Molecular Weight | 279.17 g/mol | [1] |
| Canonical SMILES | C1CN(CCN1)C2=CC=CC(=C2)C(=O)O.Cl.Cl | - |
| InChI Key | (for free base) GHDMVTUOLYXWCO-UHFFFAOYSA-N | [3] |
Molecular Structure:
The molecule consists of a benzoic acid scaffold substituted at the 3-position with a piperazine ring. The dihydrochloride salt form indicates that both nitrogen atoms of the piperazine ring are protonated, forming a piperazinium cation, with two chloride ions as counter-ions.
Physicochemical Properties
The interplay of the aromatic ring, the carboxylic acid group, and the protonated piperazine moiety governs the physicochemical profile of this compound.
Physical State and Appearance
The free base, 3-(Piperazin-1-yl)benzoic acid, is described as a white to yellow solid or colorless crystals to a white crystalline powder.[3][4] The dihydrochloride salt is expected to be a crystalline solid.
Melting Point
The melting point is a key indicator of purity and lattice energy.
| Compound Form | Melting Point (°C) | Source |
| Dihydrochloride | >220 | [1] |
| Free Base | 210-213 | [4] |
The higher melting point of the dihydrochloride salt compared to the free base is anticipated due to the strong ionic interactions within the crystal lattice.
Solubility
Solubility is a critical parameter for drug delivery and formulation.
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Free Base (3-(Piperazin-1-yl)benzoic acid):
-
Dihydrochloride Salt:
-
The dihydrochloride salt form is expected to have significantly higher aqueous solubility compared to the free base due to the presence of the charged piperazinium cation.
-
Experimental Protocol for Solubility Determination:
A standard method for determining aqueous solubility is the equilibrium solubility method.
-
Sample Preparation: An excess amount of the compound is added to a known volume of deionized water in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.
-
Quantification: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The choice of HPLC is due to its sensitivity and ability to separate the analyte from any potential impurities.
Acidity and Basicity (pKa)
The pKa values are crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility, permeability, and binding to biological targets. 3-Piperazin-1-yl-benzoic acid is an amphoteric molecule with a carboxylic acid group and two basic nitrogen atoms in the piperazine ring.
-
Carboxylic Acid (pKa₁): The pKa of benzoic acid is approximately 4.2. The electron-donating nature of the piperazine substituent at the meta position is expected to have a minor effect on the acidity of the carboxylic acid.
-
Piperazine Nitrogens (pKa₂ and pKa₃): Piperazine itself has two pKa values of approximately 5.35 and 9.73.[5] The substitution on one of the nitrogens with the benzoic acid moiety will influence these values.
Experimental Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a reliable method for determining pKa values.[5]
-
Solution Preparation: A precise amount of the compound is dissolved in a known volume of water or a co-solvent system if aqueous solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values correspond to the pH at the half-equivalence points.
The use of a jacketed beaker to maintain a constant temperature is critical as pKa is temperature-dependent.
Lipophilicity (LogP and LogD)
Lipophilicity is a key determinant of a drug's ability to cross biological membranes.
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LogP (Partition Coefficient): This describes the partitioning of the neutral form of the molecule between an organic phase (typically n-octanol) and an aqueous phase.
-
LogD (Distribution Coefficient): This is the effective lipophilicity of an ionizable compound at a specific pH, taking into account all ionic and neutral species. For a compound with multiple ionizable groups, the LogD profile as a function of pH is particularly informative.[6]
Due to the presence of multiple ionizable groups, the LogD of 3-Piperazin-1-yl-benzoic acid dihydrochloride will be highly pH-dependent. At physiological pH (~7.4), the carboxylic acid will be deprotonated (anionic), and the piperazine ring will be partially protonated (cationic), leading to a zwitterionic character that will influence its partitioning behavior.
Experimental Protocol for LogD Determination (Shake-Flask Method):
-
Phase Preparation: n-Octanol and a series of aqueous buffers at different pH values are mutually saturated.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then an equal volume of the other phase is added.
-
Equilibration: The mixture is shaken vigorously to allow for partitioning and then centrifuged to separate the phases.
-
Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase at each pH.
Structural and Spectroscopic Characterization
Spectroscopic and crystallographic data provide definitive structural confirmation and insights into the molecule's conformation.
Crystal Structure
As of the date of this guide, the single-crystal X-ray diffraction structure of 3-Piperazin-1-yl-benzoic acid dihydrochloride has not been reported in the Cambridge Structural Database. However, the crystal structure of a related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals that the piperazine ring adopts a chair conformation.[2][7] It is highly probable that the piperazine ring in the title compound also adopts a similar low-energy chair conformation.
Workflow for Single-Crystal X-ray Diffraction:
Caption: ICH-Compliant Stability Testing Workflow.
Hygroscopicity
Hygroscopicity is the tendency of a solid to take up moisture from the atmosphere. Piperazine and its salts are known to be hygroscopic. [8]The hygroscopicity of 3-Piperazin-1-yl-benzoic acid dihydrochloride should be determined to assess its physical stability and to define appropriate storage and handling conditions.
Experimental Protocol for Hygroscopicity Assessment (Dynamic Vapor Sorption - DVS):
-
Sample Preparation: A small, accurately weighed sample is placed in the DVS instrument.
-
Drying: The sample is dried under a stream of dry nitrogen until a stable weight is achieved.
-
Sorption/Desorption Cycle: The relative humidity (RH) is incrementally increased (e.g., from 0% to 90% in 10% steps), and the change in mass is recorded at each step until equilibrium is reached. This is followed by a desorption cycle where the RH is incrementally decreased.
-
Data Analysis: A sorption-desorption isotherm is plotted (change in mass vs. RH). The hygroscopicity can then be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).
Conclusion
3-Piperazin-1-yl-benzoic acid dihydrochloride is a molecule with a rich physicochemical profile dictated by its constituent functional groups. While a complete experimental dataset for the dihydrochloride salt is not yet publicly available, this guide has synthesized the existing information for the free base and related compounds to provide a robust framework for its characterization. The high melting point and expected enhanced aqueous solubility of the dihydrochloride salt make it a potentially more suitable form for pharmaceutical development compared to its free base. Further experimental determination of its pKa, LogD profile, solid-state properties, and stability is essential for a comprehensive understanding and to guide its future applications.
References
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ChemBK. (2024). 446831-28-3 - Introduction. Retrieved from [Link]
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PubChem. 3-(Piperazine-1-sulfonyl)benzoic acid. Retrieved from [Link]
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Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1267–1269. Retrieved from [Link]
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Oakwood Chemical. 3-Piperazin-1-yl-benzoic acid dihydrochloride. Retrieved from [Link]
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Sunway Pharm Ltd. 3-Piperazin-1-yl-benzoic acid dihydrochloride. Retrieved from [Link]
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PubChem. 3-Fluoro-5-(piperazin-1-yl)benzoic acid. Retrieved from [Link]
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Khalili, F., Henni, A., & East, A. L. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]
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ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
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